molecular formula C9H10O3 B562361 3,4-Dimethoxy[7-13C]-benzaldehyde CAS No. 1173022-44-0

3,4-Dimethoxy[7-13C]-benzaldehyde

Cat. No. B562361
M. Wt: 167.168
InChI Key: WJUFSDZVCOTFON-PTQBSOBMSA-N
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Patent
US06013841

Procedure details

In a 5 L flask equipped with mechanical stirrer and reflux condenser were placed 100.0 g (0.657 mol) of 3.4-dimethoxytoluene, 2.64 L of cyclohexane (0.25 M), and 104.5 g (0.986 mol) of anhydrous sodium carbonate. The apparatus was flushed with argon. The mixture was stirred and heated to reflux while continuing to sweep argon gently over the solution. A mixture of 197.28 g of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.69 mol, 1.05 eq.) and 4.08 g 2,2'-azobis- 2,4-dimethylpentanenitrile (VAZO-52, 0.016 mol, 0.025 eq.) were gradually added through a funnel to the solution over a period of 120 minutes. After addition of the mixture was complete, the reaction mixture was allowed to stir for another thirty minutes at reflux. The solution was allowed to cool to room temperature and the solids was removed by vacuum filtration. The receiver flask contained 122.0 g of sodium carbonate monohydrate. The cyclohexane was removed in vacuo. To the residue was added 600 mL of water and 600 mL of tetrahydrofuran. The solution was mechanically stirred and heated to reflux for two hours. After cooling, the tetrahydrofuran was removed in vacuo. The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether. The organic extract was dried with anhydrous magnesium sulfate. After removing the magnesium sulfate by vacuum filtration through a fritted funnel, the methyl tert-butyl ether was removed in vacuo to provide 120.6 g of crude veratraldehyde (0.725 mol, 110.4% yield) that was shown to be 74.9% pure by GC and 77.4% pure by HPLC. The product was purified by bulb-to-bulb distillation to provide 72.2 g of veratraldehyde (0.434 mol, 66.1% yield, 94.1% pure by GC, 97.2% pure by HPLC). The distilled material was dissolved in 1.5 volumes (108 mL) of toluene and 1.5 volumes of cyclohexane and allowed to sit overnight in a freezer. The crystals were collected the following morning by vacuum filtration. The filter cake was washed liberally with cyclohexane. After drying in vacuo, 53.7 g (0.323 mol, 49.2% yield, 100.0% pure by HPLC, 99.2% pure by GC) of white crystalline veratraldehyde was collected.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step Two
Quantity
197.28 g
Type
reactant
Reaction Step Three
Quantity
0.016 mol
Type
catalyst
Reaction Step Four
Quantity
2.64 L
Type
solvent
Reaction Step Five
Yield
110.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(=O)([O-])[O-:13].[Na+].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O>CC(CC(C)C)C#N.C1CCCCC1>[CH:11](=[O:13])[C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Step Two
Name
Quantity
104.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
197.28 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Four
Name
Quantity
0.016 mol
Type
catalyst
Smiles
CC(C#N)CC(C)C
Step Five
Name
Quantity
2.64 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The apparatus was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After addition of the mixture
STIRRING
Type
STIRRING
Details
to stir for another thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solids was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The cyclohexane was removed in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 600 mL of water and 600 mL of tetrahydrofuran
STIRRING
Type
STIRRING
Details
The solution was mechanically stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration through a fritted funnel
CUSTOM
Type
CUSTOM
Details
the methyl tert-butyl ether was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.725 mol
AMOUNT: MASS 120.6 g
YIELD: PERCENTYIELD 110.4%
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06013841

Procedure details

In a 5 L flask equipped with mechanical stirrer and reflux condenser were placed 100.0 g (0.657 mol) of 3.4-dimethoxytoluene, 2.64 L of cyclohexane (0.25 M), and 104.5 g (0.986 mol) of anhydrous sodium carbonate. The apparatus was flushed with argon. The mixture was stirred and heated to reflux while continuing to sweep argon gently over the solution. A mixture of 197.28 g of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.69 mol, 1.05 eq.) and 4.08 g 2,2'-azobis- 2,4-dimethylpentanenitrile (VAZO-52, 0.016 mol, 0.025 eq.) were gradually added through a funnel to the solution over a period of 120 minutes. After addition of the mixture was complete, the reaction mixture was allowed to stir for another thirty minutes at reflux. The solution was allowed to cool to room temperature and the solids was removed by vacuum filtration. The receiver flask contained 122.0 g of sodium carbonate monohydrate. The cyclohexane was removed in vacuo. To the residue was added 600 mL of water and 600 mL of tetrahydrofuran. The solution was mechanically stirred and heated to reflux for two hours. After cooling, the tetrahydrofuran was removed in vacuo. The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether. The organic extract was dried with anhydrous magnesium sulfate. After removing the magnesium sulfate by vacuum filtration through a fritted funnel, the methyl tert-butyl ether was removed in vacuo to provide 120.6 g of crude veratraldehyde (0.725 mol, 110.4% yield) that was shown to be 74.9% pure by GC and 77.4% pure by HPLC. The product was purified by bulb-to-bulb distillation to provide 72.2 g of veratraldehyde (0.434 mol, 66.1% yield, 94.1% pure by GC, 97.2% pure by HPLC). The distilled material was dissolved in 1.5 volumes (108 mL) of toluene and 1.5 volumes of cyclohexane and allowed to sit overnight in a freezer. The crystals were collected the following morning by vacuum filtration. The filter cake was washed liberally with cyclohexane. After drying in vacuo, 53.7 g (0.323 mol, 49.2% yield, 100.0% pure by HPLC, 99.2% pure by GC) of white crystalline veratraldehyde was collected.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step Two
Quantity
197.28 g
Type
reactant
Reaction Step Three
Quantity
0.016 mol
Type
catalyst
Reaction Step Four
Quantity
2.64 L
Type
solvent
Reaction Step Five
Yield
110.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(=O)([O-])[O-:13].[Na+].[Na+].BrN1C(C)(C)C(=O)N(Br)C1=O>CC(CC(C)C)C#N.C1CCCCC1>[CH:11](=[O:13])[C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Step Two
Name
Quantity
104.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
197.28 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Four
Name
Quantity
0.016 mol
Type
catalyst
Smiles
CC(C#N)CC(C)C
Step Five
Name
Quantity
2.64 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The apparatus was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After addition of the mixture
STIRRING
Type
STIRRING
Details
to stir for another thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solids was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The cyclohexane was removed in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 600 mL of water and 600 mL of tetrahydrofuran
STIRRING
Type
STIRRING
Details
The solution was mechanically stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration through a fritted funnel
CUSTOM
Type
CUSTOM
Details
the methyl tert-butyl ether was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.725 mol
AMOUNT: MASS 120.6 g
YIELD: PERCENTYIELD 110.4%
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.